2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide
Description
2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide is a synthetic small molecule featuring a central 1H-imidazole ring substituted at position 1 with a cyclopentylcarbamoylmethyl group and at position 5 with a hydroxymethyl group. The sulfanyl bridge at position 2 connects to an acetamide moiety, which is further substituted with a 2,4-difluorophenyl group. This compound is hypothesized to exhibit biological activity due to its structural similarity to known imidazole-based pharmacophores, such as kinase inhibitors or anti-inflammatory agents.
Properties
IUPAC Name |
N-cyclopentyl-2-[2-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N4O3S/c20-12-5-6-16(15(21)7-12)24-18(28)11-29-19-22-8-14(10-26)25(19)9-17(27)23-13-3-1-2-4-13/h5-8,13,26H,1-4,9-11H2,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEKLTIVCYMFME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C(=CN=C2SCC(=O)NC3=C(C=C(C=C3)F)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide typically involves multiple stepsThe reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors and automated synthesis equipment to scale up the process. This allows for more efficient and consistent production, reducing the risk of impurities and increasing overall yield. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in anhydrous solvents.
Substitution: Halogens, nucleophiles, and other reagents in the presence of catalysts and solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the nature of the substituent introduced .
Scientific Research Applications
2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Aryl Group Effects : The 2,4-difluorophenyl group in the target compound may enhance metabolic stability and membrane permeability compared to the 3-methylphenyl group in or the 3-trifluoromethylphenyl in .
- Functional Group Impact : The hydroxymethyl group at position 5 (common in the target compound and ) may improve solubility relative to nitro-substituted analogs like , which prioritize electrophilic reactivity .
Biological Activity
2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide is a complex organic compound characterized by its unique molecular structure, which includes an imidazole ring, a cyclopentylcarbamoyl moiety, and a difluorophenyl group. Its molecular formula is C20H26N4O3S, with a molecular weight of approximately 402.5 g/mol. This compound has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry.
Research indicates that this compound exhibits significant biological activity, particularly as an anticancer agent . Its mechanism of action likely involves interactions with specific enzymes and receptors that modulate cellular pathways associated with cancer progression. Notably, it has shown efficacy against various cancer cell lines, including A549 human lung adenocarcinoma cells.
Biological Activity Overview
The following table summarizes the biological activities and effects observed for this compound in various studies:
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Anticancer Efficacy : In vitro studies demonstrated that this compound effectively inhibited the proliferation of A549 cells. The IC50 values indicated a strong dose-dependent response, suggesting its potential as a therapeutic agent in lung cancer treatment.
- HO-1 Inhibition : The compound was also evaluated for its ability to inhibit heme oxygenase-1 (HO-1), an enzyme often overexpressed in tumors associated with poor prognosis. Select compounds from the same class exhibited IC50 values below 8 μM against HO-1, indicating promising antitumor activity through this pathway .
- Antimicrobial Activity : In preliminary studies on antimicrobial efficacy, the compound showed significant inhibition against various bacterial strains and fungi, indicating its potential utility in treating infections alongside its anticancer properties .
Structure-Activity Relationship (SAR)
The structural complexity of this compound allows for diverse interactions within biological systems. The presence of functional groups such as hydroxymethyl and sulfanyl enhances its pharmacological profile by facilitating critical hydrogen-bonding interactions. SAR studies indicate that modifications to the imidazole ring and the acetamide moiety can significantly influence biological activity and selectivity towards specific targets .
Q & A
Q. Validation methods :
- HPLC (≥95% purity threshold) and LC-MS for molecular weight confirmation.
- NMR (¹H/¹³C) to verify substituent positions and structural integrity .
Advanced: How can reaction conditions be optimized to improve yield while minimizing byproducts?
Answer:
Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). For example:
- Central Composite Design to identify optimal temperature (e.g., 60–80°C) and solvent (polar aprotic solvents like DMF).
- Response Surface Methodology to reduce byproducts like unreacted imidazole intermediates. Computational tools (e.g., density functional theory) predict reaction pathways and transition states .
Basic: Which spectroscopic and chromatographic methods are critical for structural characterization?
Answer:
- ¹H/¹³C NMR : Assign peaks for cyclopentyl, imidazole, and difluorophenyl groups.
- FT-IR : Confirm carbonyl (C=O, ~1650 cm⁻¹) and sulfanyl (C-S, ~600 cm⁻¹) bonds.
- X-ray crystallography (if crystalline): Resolve stereochemistry and confirm the thioether linkage .
Advanced: How can crystallographic data resolve ambiguities in stereochemical assignments?
Answer:
- Single-crystal X-ray diffraction determines absolute configuration, particularly for the cyclopentylcarbamoyl group.
- Compare experimental torsion angles with computational models (e.g., Mercury software) to validate spatial arrangement. Discrepancies may indicate dynamic conformational changes in solution .
Basic: What in vitro assays are suitable for preliminary biological activity screening?
Answer:
- Enzyme inhibition assays : Target-specific kinases or proteases using fluorescence-based substrates.
- Cell viability assays (e.g., MTT) to assess cytotoxicity in relevant cell lines. IC₅₀ values guide dose-response studies .
Advanced: How can structure-activity relationship (SAR) studies refine the compound’s pharmacophore?
Answer:
- Analog synthesis : Modify substituents (e.g., replace cyclopentyl with cyclohexyl) to assess steric/electronic effects.
- Molecular docking : Map interactions with target binding pockets (e.g., hydrogen bonding with difluorophenyl group).
- Free-Wilson analysis quantifies contributions of individual moieties to activity .
Basic: How should researchers address contradictory data in biological assays?
Answer:
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.
- Statistical validation : Use ANOVA to identify inter-experimental variability. Replicate studies with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Advanced: What computational strategies predict metabolic stability and degradation pathways?
Answer:
- Quantum mechanics/molecular mechanics (QM/MM) simulations model hydrolysis of the acetamide bond.
- ADMET predictors (e.g., SwissADME) highlight susceptibility to cytochrome P450-mediated oxidation. Experimental validation via LC-MS/MS identifies major metabolites .
Basic: What protocols ensure compound stability during storage?
Answer:
- Storage : –20°C under inert atmosphere (argon) to prevent oxidation of the sulfanyl group.
- Stability testing : Accelerated degradation studies (40°C/75% RH) monitored by HPLC to detect hydrolysis products .
Advanced: How can hybrid experimental-computational workflows accelerate research?
Answer:
- Reaction path screening : Combine DFT calculations (e.g., Gaussian) with high-throughput experimentation to prioritize synthetic routes.
- Active learning algorithms iteratively refine reaction conditions based on real-time HPLC/MS data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
